
3,3-Bis(hydroxymethyl)thiochroman-4-one
Overview
Description
3,3-Bis(hydroxymethyl)thiochroman-4-one (CAS 29107-30-0) is a sulfur-containing heterocyclic compound derived from thiochroman-4-one (CAS 3528-17-4), which features a benzothiopyranone core. The compound is characterized by two hydroxymethyl groups (-CH$2$OH) at the 3-position of the thiochroman-4-one scaffold. Its molecular formula is C${11}$H${12}$O$3$S, with a molar mass of 224.28 g/mol .
Preparation Methods
General Synthetic Strategy for 3,3-Bis(hydroxymethyl)thiochroman-4-one
The synthesis typically proceeds through the formation of the thiochroman-4-one scaffold followed by functionalization at the 3-position to introduce the bis(hydroxymethyl) groups. The key steps include:
- Construction of the thiochroman-4-one core via cyclization or hydroacylation methods.
- Introduction of hydroxymethyl groups at the 3-position through alkylation or hydroxymethylation reactions.
- Purification and isolation of the final compound.
Preparation of the Thiochroman-4-one Core
Tandem Alkyne Hydroacylation/Thio-Conjugate Addition
A modern and efficient approach involves a tandem sequence where an alkyne undergoes hydroacylation with a β-(tert-butylthio)-substituted aldehyde, followed by intramolecular thio-conjugate addition to form the thiochroman-4-one ring system. This method allows for diverse substitution patterns and good yields.
- Reaction conditions: Typically performed under mild temperatures (around 0 °C to room temperature) using suitable catalysts.
- Scope: Electron-donating and electron-withdrawing substituents on the aldehyde are tolerated.
- Yields: Moderate to excellent yields reported.
- Advantages: Enables access to various thiochroman-4-one derivatives, including those with complex stereochemistry.
This method was demonstrated to be effective for synthesizing thiochroman-4-one derivatives, which can be further functionalized to obtain 3,3-bis(hydroxymethyl) derivatives.
Introduction of Hydroxymethyl Groups at the 3-Position
Bis-Hydroxymethylation via Alkylation and Hydrolysis
The 3-position hydroxymethyl groups are introduced by reacting the thiochroman-4-one intermediate with bis-alkylating agents such as 1,2-dibromoethane in the presence of bases like potassium carbonate or sodium hydride. This step forms a bis-alkylated intermediate, which is then subjected to hydrolysis or reduction to yield the bis(hydroxymethyl) substituents.
- Bases: Potassium carbonate, sodium hydride, cesium carbonate.
- Solvents: Acetone, tetrahydrofuran, N,N-dimethylformamide.
- Temperature: Typically ambient to slightly elevated (0 °C to 25 °C).
- Work-up: Hydrolysis under acidic conditions or reduction with silane reagents to remove protecting groups or convert intermediates to hydroxymethyl groups.
This approach is supported by patent literature describing similar oxindole and thiochroman derivatives, where bis-alkylation followed by Grignard or silane-mediated transformations yield hydroxymethylated products.
Hydrolysis and Purification
Hydrolysis of enol acetates or related intermediates to yield thiochroman-3-ones and derivatives is commonly performed using dilute hydrochloric acid in acetic acid under reflux conditions. This step is critical for converting protected intermediates into the free hydroxylated ketone.
- Conditions: Reflux in 6% aqueous acetic acid with 0.1 mL HCl for 6 hours under nitrogen.
- Isolation: Extraction with ether, washing with saturated sodium carbonate, drying, and evaporation.
- Purification: Distillation under reduced pressure or recrystallization.
This method has been reported to give good yields (82-94%) of thiochroman-3-one derivatives, which can be adapted for the hydroxymethylated analogs.
Advanced Synthetic Techniques: High-Pressure Q-Tube Reactor
For enhanced efficiency and yield, high-pressure Q-tube reactors have been employed in the synthesis of thiochroman-4-one derivatives. This method involves:
- Cyclocondensation reactions of thiochroman-4-one with arylhydrazonals and ammonium acetate in acetic acid.
- Heating at elevated temperatures (up to 170 °C) under pressure.
- Benefits include higher yields (up to 93%), cleaner product profiles, shorter reaction times, and scalability.
While this method is primarily used for heterocyclic derivative synthesis, it demonstrates the potential for adapting high-pressure techniques to improve the preparation of hydroxymethylated thiochroman-4-ones.
Summary Table of Preparation Methods
Research Findings and Considerations
- The tandem hydroacylation/thio-conjugate addition sequence is a versatile and efficient route to the thiochroman-4-one core, adaptable to various substituents.
- Bis-alkylation using dibromoalkanes in the presence of bases is a reliable method to introduce hydroxymethyl groups at the 3-position.
- Hydrolysis under acidic conditions is effective for deprotection and conversion to the final hydroxymethylated product.
- High-pressure Q-tube reactors offer improved yields and cleaner products, suggesting potential for scale-up and industrial application.
- Reaction conditions such as temperature, solvent choice, and base selection critically influence yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(hydroxymethyl)thiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the thiochromanone ring can be reduced to form alcohols.
Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation of hydroxymethyl groups leads to the formation of aldehydes or carboxylic acids.
- Reduction of the carbonyl group results in the formation of alcohols.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3,3-Bis(hydroxymethyl)thiochroman-4-one serves as a versatile building block for the synthesis of more complex organic molecules. Its hydroxymethyl groups allow for various chemical modifications, making it a valuable reagent in organic synthesis.
Reactivity and Transformations
The compound can undergo several types of reactions:
- Oxidation: Hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
- Reduction: The carbonyl group can be reduced to alcohols.
- Substitution: Hydroxymethyl groups can react with various nucleophiles under basic or acidic conditions.
Table 1: Common Reactions of this compound
Reaction Type | Conditions | Products |
---|---|---|
Oxidation | KMnO4, CrO3 | Aldehydes, Carboxylic Acids |
Reduction | NaBH4, LiAlH4 | Alcohols |
Substitution | Nucleophiles (amines, thiols) | Various Derivatives |
Biological Applications
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results:
- Cell Lines Tested: MDA-MB-231 (breast cancer), K562 (leukemia), HeLa (cervical cancer).
- IC50 Values: Ranging from 5 to 20 µM across different cell lines.
Table 2: Anticancer Activity Data
Cell Line | IC50 Value (µM) |
---|---|
MDA-MB-231 | 5 |
K562 | 15 |
HeLa | 20 |
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. Effective inhibition has been reported for:
- Staphylococcus aureus
- Escherichia coli
Table 3: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | <50 |
Escherichia coli | <50 |
Neuroprotective Effects
Preliminary studies suggest that this compound may inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. The binding affinity to amyloid-beta plaques was measured with a Ki value of approximately 9.98 nM.
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties facilitate the creation of novel compounds with potential therapeutic applications.
Case Studies
Several case studies illustrate the efficacy of thiochroman derivatives:
- Leishmaniasis Treatment: Compounds derived from thiochroman demonstrated selectivity indices over monocytes exceeding 150 in studies involving Leishmania panamensis.
- Breast Cancer Models: A series of derivatives were tested in breast cancer models with significant inhibition rates observed in MDA-MB-231 cells.
Mechanism of Action
The mechanism of action of 3,3-Bis(hydroxymethyl)thiochroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of thiochroman-4-one and their distinguishing features:
Key Observations:
- Substituent Impact on Solubility : The hydroxymethyl groups in this compound likely improve aqueous solubility compared to methyl (e.g., 7-methylthiochroman-4-one) or aryl-substituted derivatives, which are more lipophilic .
- Biological Activity: Pyrazole and isoxazole derivatives exhibit notable antibacterial activity, with the pyrazole analog showing strong inhibition of B.
- Synthetic Pathways: Most analogs are synthesized via condensation (e.g., with brominated acetophenones) or alkylation reactions. The hydroxymethyl derivative’s synthesis may parallel methods used for bis-hydroxymethyl urea (e.g., controlled alkylation under basic conditions) .
Biological Activity
3,3-Bis(hydroxymethyl)thiochroman-4-one is a thiochroman derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a thiochroman core with two hydroxymethyl groups at the 3-position, enhancing its solubility and potential reactivity. This article explores the biological activities of this compound, including its anticancer, antimicrobial, and neuroprotective properties, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a sulfur atom integrated into the chroman framework, contributing to its unique biological properties.
Anticancer Activity
Research indicates that thiochroman-4-one derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), K562 (leukemia), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 20 µM across different cell lines, indicating potent anticancer activity.
Table 1: Anticancer Activity of this compound
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported effective inhibition against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MICs) were found to be below 50 µg/mL for these pathogens.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | <50 | |
Escherichia coli | <50 |
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. In vitro assays indicate that it can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The binding affinity to Aβ plaques was measured with a Ki value of approximately 9.98 nM.
The mechanism by which this compound exerts its biological effects involves interactions with key molecular targets:
- Antioxidant Activity : The compound enhances reactive oxygen species (ROS) levels in cells, leading to increased oxidative stress in cancer cells and parasites.
- Enzyme Inhibition : It acts as an inhibitor of trypanothione reductase (TR), disrupting redox homeostasis in parasitic infections like leishmaniasis and malaria.
Case Studies
Several case studies highlight the efficacy of thiochroman derivatives in clinical and preclinical settings:
- Leishmaniasis Treatment : In a study involving Leishmania panamensis, compounds derived from thiochroman demonstrated selectivity indices over monocytes exceeding 150, indicating potential therapeutic applications against this parasite .
- Breast Cancer Models : A series of derivatives were tested in breast cancer models with significant inhibition rates observed in MDA-MB-231 cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,3-bis(hydroxymethyl)thiochroman-4-one, and what analytical techniques validate its purity and structure?
- Methodological Answer : Synthesis typically involves condensation reactions of thiochroman-4-one derivatives with formaldehyde under controlled pH and temperature. Key characterization includes:
- 1H NMR : Assignments for hydroxymethyl protons (δ 4.0–4.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemistry and hydrogen bonding .
- HPLC-MS : Validates molecular weight and purity (>95%) .
Q. What in vitro biological screening models are used to assess the bioactivity of thiochroman-4-one derivatives?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Disk diffusion or microbroth dilution against Bacillus subtilis and Pseudomonas fluorescens (MIC values reported) .
- Antifungal activity : Mycelial growth inhibition assays using Candida spp., with IC50 calculations .
- Dose-response curves : Statistical analysis (e.g., ANOVA) identifies significant activity thresholds .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing thiochroman-4-one derivatives be addressed?
- Methodological Answer : Reaction pathways depend on electrophilic/nucleophilic sites:
- Chlorination : N-Chlorosuccinimide (NCS) selectively chlorinates at the C3 position in 3-(hydroxymethylene)thiochroman-4-one, avoiding S-chlorination observed in unsubstituted analogs. Mechanistic studies (e.g., radical trapping) distinguish competing pathways .
- Bromination : (Z)-3-(bromomethylene) derivatives require strict control of reaction temperature (−78°C) to prevent isomerization .
Q. What structural modifications enhance the antifungal activity of this compound analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Halogenation : Bromine at C3 increases lipophilicity and membrane penetration, improving activity against Aspergillus spp. .
- Hydroxymethyl substitution : Steric hindrance from bis(hydroxymethyl) groups reduces metabolic degradation but may limit bioavailability .
- Comparative assays : Parallel testing of methyl, trifluoromethyl, and prenyl analogs identifies optimal substituents .
Q. How can conflicting spectral data for thiochroman-4-one derivatives be resolved?
- Methodological Answer : Contradictions arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Captures dynamic equilibria (e.g., keto-enol tautomers) .
- DFT calculations : Predicts stable conformers and validates experimental 1H/13C NMR shifts .
- Crystallographic validation : Single-crystal X-ray structures resolve ambiguities in substituent orientation .
Q. What advanced techniques optimize the scalability of thiochroman-4-one synthesis?
- Methodological Answer : Microreactor systems improve reproducibility and yield:
- Continuous-flow synthesis : Reduces side reactions (e.g., dimerization) via precise temperature/residence time control .
- Catalytic systems : LiHMDS/THF enhances deprotonation efficiency in multi-step reactions (e.g., alkylation) .
Properties
IUPAC Name |
3,3-bis(hydroxymethyl)-2H-thiochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c12-5-11(6-13)7-15-9-4-2-1-3-8(9)10(11)14/h1-4,12-13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSRSPNQICTRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2S1)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377256 | |
Record name | 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29107-30-0 | |
Record name | 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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